molecular formula C12H18N4O2 B2878194 1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2196078-05-2

1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No. B2878194
CAS RN: 2196078-05-2
M. Wt: 250.302
InChI Key: YWJRZNWTTHLMOC-UHFFFAOYSA-N
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Description

The compound “1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one” is a heterocyclic compound that contains an oxadiazole ring . Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectra can show an absorption band assigned to an alkyl stretch (–CH 2 –), and the absorption assigned to aromatic C=C stretching .


Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives often involve a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be determined using various analytical techniques. For example, the yield, melting point, and spectral data (FT-IR, 1 H NMR, 13 C-NMR, LC–MS) can provide valuable information about the compound .

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary depending on their specific structure and the biological target they interact with. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions in the research of oxadiazole derivatives include the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse functionalities . These compounds have potential applications in the development of new drugs, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-3-12(17)16-6-4-5-15(7-8-16)9-11-13-10(2)18-14-11/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJRZNWTTHLMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one

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